9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid
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Overview
Description
9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid is a compound that has garnered significant interest in the fields of chemistry and medicine. . It is a derivative of acridine, a heterocyclic organic compound, and is often studied for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol involves several steps. One common method includes the reduction of 9-nitro-6-methoxyacridine to 9-amino-6-methoxyacridine, followed by the hydrogenation of the acridine ring to form the tetrahydroacridin-1-ol structure . The reaction conditions typically involve the use of hydrogen gas and a palladium catalyst under high pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and substituted acridine derivatives .
Scientific Research Applications
9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Studied for its potential role in enhancing memory and cognitive functions.
Medicine: Investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive functions. The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acridine derivative known for its acetylcholinesterase inhibitory activity.
Donepezil: A non-acridine compound with similar pharmacological effects.
Galantamine: An alkaloid with acetylcholinesterase inhibitory properties.
Uniqueness
9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol is unique due to its specific structure, which allows for effective inhibition of acetylcholinesterase while potentially reducing side effects compared to other similar compounds .
Properties
CAS No. |
104628-15-1 |
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Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
9-amino-6-methoxy-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C14H16N2O2.C4H4O4/c1-18-8-5-6-9-11(7-8)16-10-3-2-4-12(17)13(10)14(9)15;5-3(6)1-2-4(7)8/h5-7,12,17H,2-4H2,1H3,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
JJASJOZIOZHGRJ-BTJKTKAUSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=C3C(CCCC3=N2)O)N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3C(CCCC3=N2)O)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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